molecular formula C15H16N4O4 B2995708 2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 1903154-35-7

2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No. B2995708
CAS RN: 1903154-35-7
M. Wt: 316.317
InChI Key: OWTOQYXZFUHSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N4O4 and its molecular weight is 316.317. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Computational Studies: A study by Almansour et al. (2016) explored the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, demonstrating the utility of these compounds in nonlinear optical (NLO) applications through computational hyperpolarizability studies. This suggests potential research applications in materials science and optical engineering for compounds with similar structural complexity (Almansour et al., 2016).

Biological Activities

  • Antibacterial Agents: Palkar et al. (2017) described the design, synthesis, and QSAR studies of novel Schiff bases derived from 2-amino benzothiazole, exhibiting promising antibacterial activity. This indicates a potential research avenue for the chemical compound if it shares similar structural attributes conducive to antimicrobial properties (Palkar et al., 2017).

Chemical Reactivity and Modifications

  • Reactivity and Modification Studies: The reactivity of imidazo[1,2-a]pyrimidine derivatives against aldehyde oxidase (AO) and strategies to reduce AO-mediated metabolism were discussed by Linton et al. (2011). Such research is crucial for modifying chemical compounds to enhance their stability and efficacy for potential therapeutic applications (Linton et al., 2011).

Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds: Research by Honey et al. (2012) showcased the synthesis of diverse trifluoromethyl heterocycles from a single precursor, highlighting the versatility and potential of such compounds in developing new materials or pharmaceuticals (Honey et al., 2012).

properties

IUPAC Name

2-oxo-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,3-dihydroimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c20-13-9-23-12-4-2-1-3-10(12)8-19(13)6-5-16-14(21)11-7-17-15(22)18-11/h1-4,7H,5-6,8-9H2,(H,16,21)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTOQYXZFUHSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide

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